molecular formula C12H33BSi3 B092102 Tris(trimethylsilylmethyl)borane CAS No. 18077-26-4

Tris(trimethylsilylmethyl)borane

Cat. No. B092102
CAS RN: 18077-26-4
M. Wt: 272.46 g/mol
InChI Key: DVPOQJIKZNUOBT-UHFFFAOYSA-N
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Description

Tris(trimethylsilylmethyl)borane is a boron compound with three trimethylsilylmethyl groups attached to it. This compound is of interest due to its potential applications in organic and polymer chemistry, particularly in reactions involving the activation of Si-H bonds. The compound's derivatives and their reactions with various agents can lead to a range of products with different substituents on the boron atom.

Synthesis Analysis

The synthesis of tris(trimethylsilylmethyl)borane derivatives can be achieved through the reaction of tris(trimethylsilyl)methyl-lithium with trimethoxyborane. This reaction yields compounds such as (Me3Si)3CB(OMe)2 and a lithium–boron complex, which upon crystallization from methanol forms a solvate characterized by X-ray diffraction . The versatility of this compound is further demonstrated by its ability to undergo hydrolysis to form dihydroxyborane, which can then be converted into various other derivatives including dichlorides, difluorides, and boranes with different substituents .

Molecular Structure Analysis

X-ray diffraction studies have revealed that the dihydroxy derivative of tris(trimethylsilylmethyl)borane, (Me3Si)3CB(OH)2, forms hydrogen-bonded dimers in its crystalline state . This structural information is crucial as it provides insights into the compound's reactivity and potential for forming polymeric structures.

Chemical Reactions Analysis

Tris(trimethylsilylmethyl)borane and its derivatives exhibit a range of reactivities. For instance, the dihydroxyborane derivative can be converted into various other compounds by substituting the hydroxyl groups with chloride, fluoride, or other organic groups . The reactivity of boron compounds like tris(pentafluorophenyl)borane with silyl hydrides indicates that the stability of these compounds can be limited, affecting their catalytic activity in Si-H bond activation . The ligand exchange reaction, as studied through spectroscopic methods and quantum mechanical calculations, involves electrophilic substitution through a four-center transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(trimethylsilylmethyl)borane derivatives are influenced by the substituents on the boron atom. The ability to form hydrogen-bonded dimers, as seen in the dihydroxyborane derivative, suggests strong intermolecular interactions that could affect the compound's melting point, solubility, and other physical properties . The chemical stability of these compounds in the presence of silyl hydrides is an important consideration for their use as catalysts in organic synthesis, as demonstrated by the transformation of tris(pentafluorophenyl)borane .

Scientific Research Applications

Lewis Acid Catalysis

Tris(pentafluorophenyl)borane is known for its excellent activator component role in homogeneous Ziegler-Natta chemistry. Its unique properties make it a strong Lewis acid, used increasingly as a catalyst or reagent in organic and organometallic chemistry for catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can catalyze tautomerizations, sometimes stabilizing less favored tautomeric forms by adduct formation, and induces unusual reactions of early metal acetylide complexes, helping stabilize uncommon coordination geometries of carbon (Erker, 2005).

Frustrated Lewis Pairs and Hydrogen Activation

The concept of "frustrated Lewis pair" chemistry utilizing electrophilic boranes for hydrogen activation was pioneered using tris(pentafluorophenyl)borane, B(C6F5)3. This method has expanded to various transformations of importance to both organic and inorganic chemists, drawing parallels with hydrogen activation chemistry. The initial discovery related to hydrosilylation chemistry has led to significant activity in this field, emphasizing the catalytic potential of such boranes for a variety of transformations (Piers, Marwitz, & Mercier, 2011).

Polymerization Catalyst

Tris(pentafluorophenyl)borane and related pentafluorophenyl boron compounds have risen from obscurity to become important commodities, especially as co-catalysts in metallocene-based industrial processes for olefin polymerization. The remarkable catalytic properties of these compounds have spurred developments in olefin polymerization and beyond (Piers & Chivers, 1998).

Electrolyte Additive for Lithium-Ion Batteries

Tris(trimethylsilyl)borate has been used as an electrolyte additive to improve the interfacial stability of high-voltage lithium-rich oxide cathodes in lithium-ion batteries. The addition significantly enhances cyclic performance, attributed to the formation of a thin and protective film by the additive, showcasing the compound's potential in battery technology (Li et al., 2015).

Advances in Boron Chemistry

The evolution of main-group chemistry, particularly boron chemistry, has highlighted tris(pentafluorophenyl)borane as a key reagent. Its applications in borylation, hydrogenation, and Lewis acid catalysis demonstrate its versatility. The search for new reagents that extend beyond its capabilities aims to broaden the scope of reactions and compounds accessible in boron chemistry (Lawson & Melen, 2017).

properties

IUPAC Name

bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPOQJIKZNUOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33BSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408244
Record name TRIS(TRIMETHYLSILYLMETHYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsilylmethyl)borane

CAS RN

18077-26-4
Record name TRIS(TRIMETHYLSILYLMETHYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilylmethyl)borane
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